Adl-5859

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

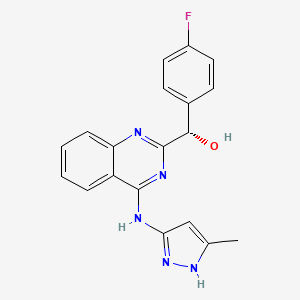

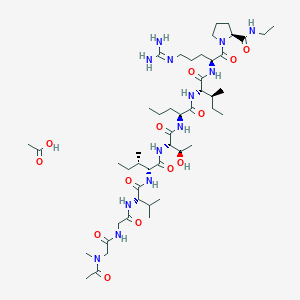

ADL-5859 is a novel, orally bioavailable compound developed by Adolor Corporation that targets the delta opioid receptor . It was in phase II of clinical trials for the treatment of neuropathic pain, acute pain, and pain due to osteoarthritis . It is a selective and orally active δ opioid receptor (DOR) agonist with a Ki and an EC50 value of 0.84 and 20 nM, respectively .

Molecular Structure Analysis

The molecular formula of ADL-5859 is C24H28N2O3 . The exact mass is not provided, but the molecular weight is 428.957 . The elemental composition is: Carbon 67.20%, Hydrogen 6.81%, Chlorine 8.26%, Nitrogen 6.53%, and Oxygen 11.19% .Chemical Reactions Analysis

ADL-5859 shows activities to the δ opioid receptor with a Ki and an EC50 value of 0.84 and 20 nM, respectively . It also exhibits inhibitory activity to the hERG channel with an IC50 value of 78 μM .Physical And Chemical Properties Analysis

ADL-5859 is a solid compound . It is soluble in DMSO (≥21.45 mg/mL) but insoluble in ethanol . It is also soluble in water (≥5.48 mg/mL) with ultrasonic .科学的研究の応用

Treatment of Neuropathic Pain

ADL-5859 was in phase II of clinical trials for the treatment of neuropathic pain . Neuropathic pain is a complex, chronic pain state generally accompanied by tissue injury. With neuropathic pain, the nerve fibers may be damaged, dysfunctional, or injured, and thus send incorrect signals to other pain centers.

Treatment of Acute Pain

ADL-5859 has also been studied for its potential in treating acute pain . Acute pain is a type of pain that typically lasts less than 3 to 6 months, or pain directly related to soft tissue damage such as a sprained ankle or a paper cut.

Treatment of Osteoarthritis Pain

The compound was being developed for pain relief in patients suffering from osteoarthritis of the knee . Osteoarthritis is a degenerative joint disease, often described as “wear and tear” arthritis. It’s the most common chronic condition of the joints and occurs when the cartilage or cushion between joints breaks down leading to pain, stiffness, and swelling.

Analgesic Effects

Research has shown that ADL-5859 has analgesic effects in mice . This means it could potentially be used as a painkiller in various medical treatments.

Antidepressive Effects

In addition to its analgesic effects, ADL-5859 has also shown antidepressive effects in rats . This suggests that it could potentially be used in the treatment of depression.

Locomotion Effects

ADL-5859 has been studied for its effects on locomotion . In this context, locomotion refers to the movement or the ability to move from one place to another. It was found that ADL-5859 did not induce hyperlocomotion, unlike some other δ-opioid agonists .

作用機序

Target of Action

ADL-5859 is a selective and orally active δ opioid receptor (DOR) agonist . The δ opioid receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It plays a crucial role in mediating pain perception and mood regulation .

Mode of Action

As a δ opioid receptor agonist, ADL-5859 binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the inhibition of certain types of pain signals in the nervous system .

Biochemical Pathways

It is known that δ opioid receptor activation can inhibit adenylate cyclase activity, decrease intracellular camp levels, and modulate voltage-gated calcium channels . These actions can lead to a decrease in neuronal excitability and neurotransmitter release, which can help to alleviate pain .

Pharmacokinetics

As an orally active compound, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The metabolism and excretion of ADL-5859 are areas of ongoing research .

Result of Action

The primary result of ADL-5859’s action is the alleviation of pain . By activating δ opioid receptors, it can inhibit the transmission of pain signals in the nervous system . This can lead to a decrease in the perception of pain .

Action Environment

The action, efficacy, and stability of ADL-5859 can be influenced by various environmental factors. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect the drug’s action .

Safety and Hazards

The safety data sheet for ADL-5859 was not available in the search results. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Relevant Papers Several papers have been published on ADL-5859. For instance, one paper discusses the δ-Opioid mechanisms for ADL-5859 effects in mice, including analgesia, locomotion, and receptor internalization . Another paper discusses the potential therapeutic benefits of selective δ opioid receptor agonists like ADL-5859 for the treatment of various types of pain conditions . These papers provide valuable insights into the properties and potential applications of ADL-5859.

特性

IUPAC Name |

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21;/h5-11,16,25,27H,3-4,12-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNLSWREIULTDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677374 |

Source

|

| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adl-5859 | |

CAS RN |

850173-95-4 |

Source

|

| Record name | N,N-Diethyl-4-(5-hydroxyspiro[1-benzopyran-2,4'-piperidin]-4-yl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine](/img/structure/B605113.png)

![4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol](/img/structure/B605114.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)